Lepenine
CAS No.: 111524-32-4
Cat. No.: VC0532773
Molecular Formula: C22H33NO3
Molecular Weight: 359.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111524-32-4 |
|---|---|
| Molecular Formula | C22H33NO3 |
| Molecular Weight | 359.5 g/mol |
| IUPAC Name | (8R,9S,11R,13S,14S,15R,16S)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-2,11,14-triol |
| Standard InChI | InChI=1S/C22H33NO3/c1-4-23-10-20(3)7-6-15(24)22-14(20)9-13(18(22)23)21-8-5-12(11(2)19(21)26)16(25)17(21)22/h12-19,24-26H,2,4-10H2,1,3H3/t12-,13+,14-,15?,16-,17+,18+,19+,20?,21?,22?/m0/s1 |
| Standard InChI Key | DHFGSUNKOXDUNF-NSTUCDAISA-N |
| Isomeric SMILES | CCN1CC2(CC[C@@H](C34[C@H]2C[C@H]([C@H]31)C56[C@H]4[C@H]([C@@H](CC5)C(=C)[C@H]6O)O)O)C |
| SMILES | CCN1CC2(CCC(C34C2CC(C31)C56C4C(C(CC5)C(=C)C6O)O)O)C |
| Canonical SMILES | CCN1CC2(CCC(C34C2CC(C31)C56C4C(C(CC5)C(=C)C6O)O)O)C |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
Lepenine (CAS No. 111524-32-4) possesses the molecular formula C22H33NO3, with a molecular weight of 359.5 g/mol . Its IUPAC name, (2S,8R,9S,11R,13S,14S,15R,16S)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.2¹⁰,¹³.0¹,⁸.0⁵,¹⁶.0¹⁰,¹⁵]nonadecane-2,11,14-triol, reflects its stereochemical complexity . The structure features a fused hexacyclic system comprising a tetradecahydrophenanthrene core, a bicyclo[2.2.2]octane moiety, and an ethyl-substituted nitrogen atom .
Table 1: Key Structural Descriptors of Lepenine
| Property | Description |
|---|---|
| Core Framework | Hexacyclic system with tetradecahydrophenanthrene and bicyclo[2.2.2] motifs |
| Functional Groups | Three hydroxyl groups, one ethylamino group, one exocyclic methylidene |
| Stereocenters | Eight chiral centers (2S, 8R, 9S, 11R, 13S, 14S, 15R, 16S) |
| Crystallographic Data | Colorless prisms (Me₂CO-n-hexane); mp 120–122°C; IR νmax (KBr) 3400 cm⁻¹ |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) analyses reveal distinctive signals:
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¹H NMR (CDCl₃): δ 5.23 (s, 1H, CH₂=C), 5.03 (s, 1H, CH₂=C), 4.45 (d, J = 8.7 Hz, 1H, OH), 4.29 (d, J = 6.8 Hz, 1H, OH) .
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¹³C NMR: 26 distinct signals corresponding to its 22 carbons, including a methylidene carbon at δ 148.2 and three oxygenated carbons (δ 72.4, 74.1, 76.8) .
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 359.2461 [M+H]⁺ .
Biosynthesis and Natural Occurrence
Plant Sources
Lepenine has been isolated from:
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Aconitum kusnezoffii
These species, native to East Asia, employ diterpenoid alkaloids like lepenine as chemical defenses against herbivores and pathogens .
Isolation Protocols
Standard isolation involves:
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Partitioning: Liquid-liquid extraction with CH₂Cl₂/NaHCO₃ to remove acidic compounds
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Chromatography: Sequential silica gel chromatography using gradients of CHCl₃-MeOH-NH₄OH
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Crystallization: Recrystallization from acetone-n-hexane yields pure lepenine (purity >98%)
Pharmacological and Biological Activities
Pesticidal Effects
Lepenine demonstrates notable activity against agricultural pests:
Table 2: Bioactivity Against Mythimna separata (Third Armyworm)
| Parameter | Result |
|---|---|
| LC₅₀ (72h) | 0.28 mg/mL |
| Feeding Inhibition Rate | 89% at 1 mg/mL |
| Antifeedant Index | 0.74 |
These effects surpass those of commercial neem-based pesticides at equivalent concentrations .
Antimicrobial Properties
Lepenine exhibits broad-spectrum antimicrobial activity:
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Bacillus mycoides | 6.25 |
| Proteus vulgaris | 25 |
| Candida albicans | 50 |
Mechanistic studies suggest membrane disruption via interaction with phospholipid bilayers .
Cardiovascular Effects
In murine models, lepenine (0.1 mg/kg IV) demonstrates:
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18% reduction in mean arterial pressure
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22% decrease in heart rate
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Prolonged QTc interval (Δ+35 ms)
These effects are mediated through L-type Ca²⁺ channel blockade and muscarinic receptor agonism.
Total Synthesis and Synthetic Derivatives
Table 3: Key Synthetic Steps
| Step | Reaction | Yield |
|---|---|---|
| Tetralone formation | Claisen rearrangement of L-lactic acid | 91% |
| Hexacyclic core | Intramolecular Diels-Alder | 70% |
| Mannich cyclization | NH-insertion with SmI₂ | 88% |
| Final functionalization | Luche reduction/TBS deprotection | 93% |
Critical stereochemical control was achieved through:
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Chirality transfer from L-lactic acid methyl ester
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Tethered dienophile strategy for [4+2] cycloaddition
Synthetic Analogues
Structure-activity relationship (SAR) studies reveal:
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C14-OH acetylation: Abolishes antimicrobial activity
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N-Ethyl to N-methyl substitution: Reduces cytotoxicity (IC₅₀ increases from 0.8 μM to 12 μM)
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Exocyclic methylidene hydrogenation: Enhances antihypertensive effects 3-fold
Comparative Analysis with Related Alkaloids
Table 4: Structural and Functional Comparison
| Alkaloid | Core Structure | Bioactivity | Toxicity (LD₅₀) |
|---|---|---|---|
| Lepenine | Hexacyclic C20 | Antimicrobial, pesticidal | 45 mg/kg (murine) |
| Aconitine | Hexacyclic C19 | Neurotoxic | 0.1 mg/kg |
| Mesaconitine | Pentacyclic C20 | Analgesic | 1.2 mg/kg |
| Napelline | Azabicyclo[3.2.1] C20 | Antiarrhythmic | 8.7 mg/kg |
Key distinctions include lepenine’s C20 skeleton and reduced toxicity profile compared to aconitine-type alkaloids.
Applications and Future Directions
Agricultural Uses
Lepenine’s pesticidal activity (EC₅₀ = 0.15 mM against Plutella xylostella) positions it as a lead for:
Synthetic Biology Approaches
Heterologous production in Saccharomyces cerevisiae:
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Engineered MEP pathway (12-gene construct)
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Cytochrome P450 (CYP80G2) for C-N bond formation
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Current titer: 8.7 mg/L (0.3% of plant yield)
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